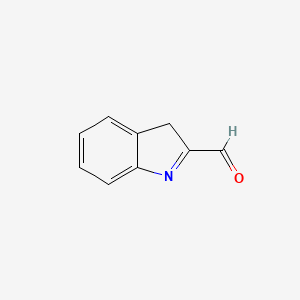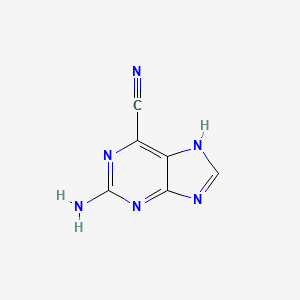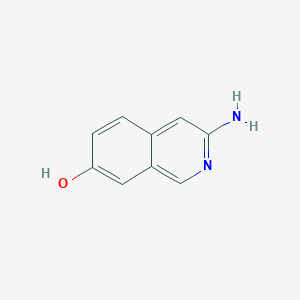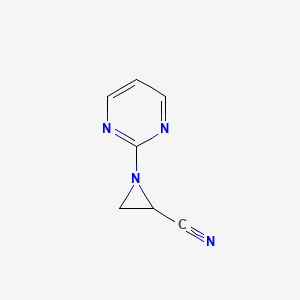
1-(Pyrimidin-2-yl)aziridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrimidin-2-yl)aziridine-2-carbonitrile is an organic compound that features a three-membered aziridine ring fused with a pyrimidine ring and a nitrile group. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Pyrimidin-2-yl)aziridine-2-carbonitrile can be synthesized through various methods, including:
Cyclization of Haloamines and Amino Alcohols: An amine functional group displaces the adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring.
Nitrene Addition: Nitrene addition to alkenes is a well-established method for the synthesis of aziridines.
From Triazolines, Epoxides, and Oximes: Thermolysis or photolysis of triazolines expels nitrogen, producing an aziridine.
Industrial Production Methods
The industrial production of aziridines, including this compound, often involves the cyclization of haloamines and amino alcohols or the addition of nitrenes to alkenes under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Pyrimidin-2-yl)aziridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The high strain energy of the aziridine ring promotes its reactivity towards nucleophiles, leading to ring-opening and generation of alkylated products.
Substitution Reactions: The compound can undergo substitution reactions with various nucleophiles, including N- and O-nucleophiles.
Common Reagents and Conditions
Reaction Conditions: These reactions typically occur under acidic or neutral conditions, with some reactions being more favorable in acidic solutions.
Major Products
The major products formed from these reactions include alkylated derivatives and other ring-opened products .
Wissenschaftliche Forschungsanwendungen
1-(Pyrimidin-2-yl)aziridine-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to selectively alkylate thiol groups on cancer cell surface proteins.
Biological Research: It is used to investigate the inhibition of protein disulfide isomerases, which are enzymes involved in the correction of the 3D structure of native proteins.
Industrial Applications: The compound’s reactivity towards nucleophiles makes it useful in the synthesis of various derivatives for industrial purposes.
Wirkmechanismus
The mechanism of action of 1-(Pyrimidin-2-yl)aziridine-2-carbonitrile involves:
Selective Alkylation: The compound selectively alkylates thiol groups on cancer cell surface proteins, leading to inhibition of extracellular cysteine-containing proteins.
Inhibition of Protein Disulfide Isomerases: By inhibiting protein disulfide isomerases, the compound disrupts the correction of 3D structures of native proteins in cancer cells, contributing to its anticancer activity.
Vergleich Mit ähnlichen Verbindungen
1-(Pyrimidin-2-yl)aziridine-2-carbonitrile can be compared with other aziridine derivatives, such as:
Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation of thiol groups.
Aziridine-1-carbaldehyde Oximes: These compounds are studied for their cytotoxic activity and potential as anticancer agents.
The uniqueness of this compound lies in its fused pyrimidine and aziridine rings, which confer distinct reactivity and biological activity compared to other aziridine derivatives.
Eigenschaften
CAS-Nummer |
75985-80-7 |
|---|---|
Molekularformel |
C7H6N4 |
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
1-pyrimidin-2-ylaziridine-2-carbonitrile |
InChI |
InChI=1S/C7H6N4/c8-4-6-5-11(6)7-9-2-1-3-10-7/h1-3,6H,5H2 |
InChI-Schlüssel |
WOPMQDWGYMZXCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1C2=NC=CC=N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


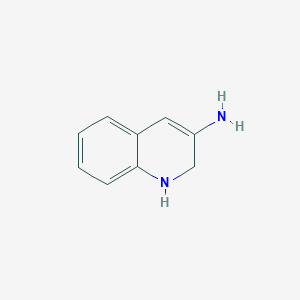
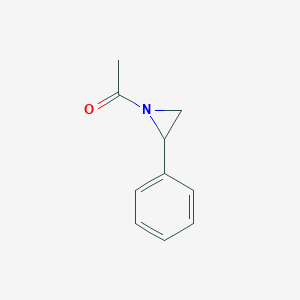
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15072337.png)
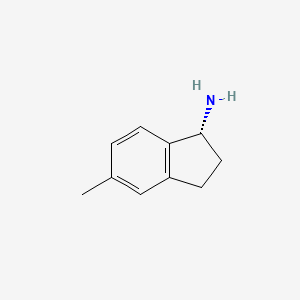

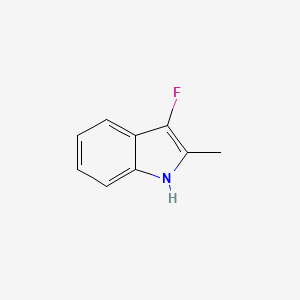
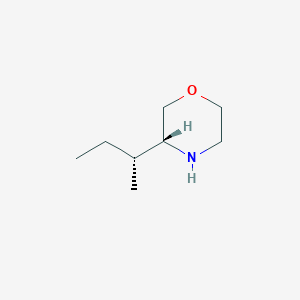
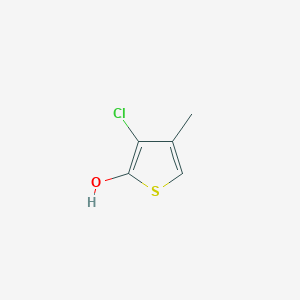
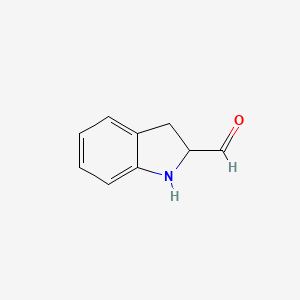
![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)

